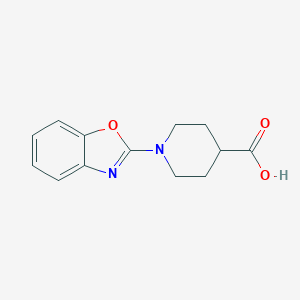

1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid” is a chemical compound with the molecular weight of 246.27 . Its IUPAC name is 1-(1,3-benzoxazol-2-yl)-4-piperidinecarboxylic acid .

Synthesis Analysis

The synthesis of piperidine derivatives, including “1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid”, has been a significant area of research in modern organic chemistry . Piperidones, which are precursors to the piperidine ring, have unique biochemical properties and have been synthesized for varied activity .Molecular Structure Analysis

The molecular structure of “1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid” can be represented by the InChI code: 1S/C13H14N2O3/c16-12(17)9-5-7-15(8-6-9)13-14-10-3-1-2-4-11(10)18-13/h1-4,9H,5-8H2,(H,16,17) .Applications De Recherche Scientifique

Heterocyclic Compounds in CNS Drug Synthesis

Heterocyclic compounds with functional groups such as benzoxazole are pivotal in synthesizing compounds with central nervous system (CNS) activity. Their utility spans a broad range of effects, from depression to euphoria and convulsion, indicating potential in developing novel CNS-acting drugs. These compounds, including benzoxazoles, have been identified as leading molecules for synthesizing new therapeutic agents with minimized adverse effects like addiction and tolerance (Saganuwan, 2017).

Microwave-assisted Synthesis of Benzoxazoles

Microwave-assisted synthesis techniques have revolutionized the preparation of benzoxazole derivatives, demonstrating their significant impact on medicinal chemistry. This method enhances the efficiency and diversity of benzoxazoles synthesis, proving its importance in pharmaceutical research. The approach is noted for its effectiveness in yielding a variety of benzoxazole derivatives with potential pharmacological properties, thereby underscoring the versatility of benzoxazoles in drug development and material science (Özil & Menteşe, 2020).

Antimicrobial and Antioxidant Properties

Benzoxazole derivatives, including those related to 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid, are explored for their antioxidant, antimicrobial, and cytotoxic activities. The structure-related activities of these compounds reveal significant potential in developing treatments for various diseases, highlighting the critical role of structural differences in determining their bioactivity. These findings suggest that benzoxazoles and their derivatives could serve as leads for the development of new drugs with enhanced therapeutic profiles (Godlewska-Żyłkiewicz et al., 2020).

Benzoxazinoids as Antimicrobial Scaffolds

Benzoxazinoids, which share a structural motif with benzoxazoles, have been identified for their role in plant defense and potential as antimicrobial scaffolds. Their study suggests a basis for the development of new antimicrobial agents leveraging the 1,4-benzoxazin-3-one backbone. This insight into benzoxazinoids' bioactivity provides a framework for designing novel compounds with significant antimicrobial efficacy, potentially informing the development of benzoxazole derivatives for similar applications (de Bruijn et al., 2018).

Synthetic and Medicinal Chemistry

The exploration of benzoxazole derivatives extends into synthetic and medicinal chemistry, where their incorporation into various chemical frameworks opens pathways to novel therapeutic agents. These investigations reveal the importance of benzoxazole cores in constructing compounds with targeted biological activities, including anticancer, antimalarial, and antimycobacterial properties. Such research underscores the broad applicability and potential of benzoxazole derivatives in drug discovery and development (Hossain et al., 2020).

Safety and Hazards

The safety information for “1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid” indicates that it is considered hazardous . The hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Orientations Futures

The future directions for “1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid” and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of piperidine-containing compounds in the pharmaceutical industry .

Propriétés

IUPAC Name |

1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-12(17)9-5-7-15(8-6-9)13-14-10-3-1-2-4-11(10)18-13/h1-4,9H,5-8H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLMBHUAWNJFSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid | |

CAS RN |

181811-46-1 |

Source

|

| Record name | 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.